rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one

Medicinal Chemistry ADME Lipophilicity

rac-(1S,5S)-2-Oxabicyclo[3.2.0]heptan-7-one is a racemic bicyclic oxa-ketone with the molecular formula C6H8O2 and a molecular weight of approximately 112.13 g/mol. The compound features a rigid [3.2.0] fused-ring scaffold incorporating an ether oxygen and a cyclobutanone moiety, resulting in zero rotatable bonds and a computed LogP of -1.20.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 1820574-46-6
Cat. No. B3111109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
CAS1820574-46-6
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1COC2C1CC2=O
InChIInChI=1S/C6H8O2/c7-5-3-4-1-2-8-6(4)5/h4,6H,1-3H2/t4-,6-/m0/s1
InChIKeyXKRBHKQNGYBGBD-NJGYIYPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: rac-(1S,5S)-2-Oxabicyclo[3.2.0]heptan-7-one (CAS 1820574-46-6) – Structural and Physicochemical Profile


rac-(1S,5S)-2-Oxabicyclo[3.2.0]heptan-7-one is a racemic bicyclic oxa-ketone with the molecular formula C6H8O2 and a molecular weight of approximately 112.13 g/mol . The compound features a rigid [3.2.0] fused-ring scaffold incorporating an ether oxygen and a cyclobutanone moiety, resulting in zero rotatable bonds and a computed LogP of -1.20 . The stereochemistry is defined as the racemic mixture of the (1S,5S) enantiomer pair, a critical differentiator from single-enantiomer or alternative scaffold analogs . The compound is commercially available as a building block with typical purity specifications of 95% or higher .

Why Generic Substitution Fails: Stereochemical and Scaffold Constraints of rac-(1S,5S)-2-Oxabicyclo[3.2.0]heptan-7-one


Generic substitution within the 2-oxabicyclo[3.2.0]heptan-7-one class is precluded by two critical structural features that directly impact synthetic utility and biological interaction. First, the compound is a racemic mixture of a specific enantiomer pair ((1S,5S) and its mirror), and substitution with a single enantiomer or alternative stereoisomer (e.g., (1R,5R) or methyl-substituted analogs) introduces unpredictable changes in chiral recognition and pharmacokinetic profiles . Second, the absence of substituents on the bicyclic core (C6H8O2) yields a minimal topological polar surface area (TPSA) and a distinct LogP of -1.20, a balance of hydrophilicity and rigidity not shared by methylated (e.g., (1S,5S)-5-methyl derivative, LogP ~0.4) or larger spirocyclic analogs, thereby altering solubility and membrane permeability [1]. These differences necessitate the use of the exact CAS 1820574-46-6 material for reliable synthetic outcomes and reproducible biological data.

Quantitative Differentiation: rac-(1S,5S)-2-Oxabicyclo[3.2.0]heptan-7-one vs. Closest Analogs


LogP Differential vs. 5-Methyl Analog for Permeability and Solubility Prediction

The target compound exhibits a significantly lower computed LogP (-1.20) compared to its 5-methyl-substituted analog (XLogP3 0.4), indicating a 1.6-log unit increase in hydrophilicity [1]. This difference directly impacts predicted membrane permeability and aqueous solubility, critical for early-stage drug discovery profiling.

Medicinal Chemistry ADME Lipophilicity

Conformational Rigidity: Zero Rotatable Bonds vs. Spirocyclic Analogs

The target compound possesses zero rotatable bonds, a feature that enforces a rigid, pre-organized conformation . In contrast, spirocyclic analogs such as (1S,5R)-4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one introduce additional degrees of conformational freedom due to the spiro junction, which can reduce binding entropy and complicate structure-based design.

Fragment-Based Drug Discovery Scaffold Hopping Conformational Analysis

Crystal Structure Availability Enables Structure-Based Drug Design

An experimentally determined crystal structure is available for the target compound (CCDC 892020), providing precise 3D coordinates, unit cell parameters, and intermolecular interaction data [1]. This structural information is absent for many commercial 2-oxabicyclo[3.2.0]heptan-7-one analogs, such as the 5-methyl derivative, which lack publicly deposited crystal data.

Crystallography Structure-Based Drug Design Molecular Docking

Molecular Weight and Fragment Efficiency vs. β-Lactam Derivatives

With a molecular weight of 112.13 g/mol, the target compound is significantly smaller than β-lactam analogs containing the 2-oxabicyclo[3.2.0]heptane core, such as 6-oxo-7β-phenylacetamido-2-oxabicyclo[3.2.0]heptane-4α-carboxylic acid (MW ~291 g/mol) [1]. This 2.6-fold reduction in molecular weight is critical for maintaining high ligand efficiency (LE) in fragment-based screening.

Fragment-Based Drug Discovery Ligand Efficiency β-Lactam Antibiotics

Racemic Nature Enables Cost-Effective Synthesis Without Chiral Resolution

The target compound is supplied as a racemic mixture (rac-(1S,5S)), eliminating the need for costly and time-consuming chiral resolution steps required for single-enantiomer analogs like (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one [1]. This is a direct procurement advantage for large-scale exploratory chemistry where stereochemical purity is not the initial bottleneck.

Process Chemistry Chiral Synthesis Cost-Efficiency

Optimal Research and Procurement Scenarios for rac-(1S,5S)-2-Oxabicyclo[3.2.0]heptan-7-one


Fragment-Based Lead Generation

The compound's low molecular weight (112.13 g/mol), zero rotatable bonds, and favorable LogP (-1.20) make it an ideal fragment for primary screening libraries, particularly when a rigid, hydrophilic core is desired for efficient binding and subsequent elaboration .

Structure-Guided Optimization Campaigns

The availability of a high-quality crystal structure (CCDC 892020) directly supports computational docking, pharmacophore modeling, and the rational design of derivatives, reducing the experimental iteration required for lead optimization [1].

Scalable Analog Synthesis

As a racemic building block with a defined stereochemical descriptor, it serves as a cost-effective and synthetically versatile starting material for generating diverse compound libraries without the immediate need for chiral resolution, thus accelerating early SAR exploration .

Quote Request

Request a Quote for rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.